molecular formula C7H8Br2N2 B13532150 1-(3,5-Dibromopyridin-2-yl)ethan-1-amine

1-(3,5-Dibromopyridin-2-yl)ethan-1-amine

Cat. No.: B13532150
M. Wt: 279.96 g/mol
InChI Key: BIQSASDTMJURLN-UHFFFAOYSA-N
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Description

1-(3,5-Dibromopyridin-2-yl)ethan-1-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two bromine atoms attached to the pyridine ring and an ethanamine group at the 2-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dibromopyridin-2-yl)ethan-1-amine typically involves the bromination of pyridine derivatives followed by the introduction of the ethanamine group. One common method is the bromination of 2-ethylpyridine using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3,5-dibromo-2-ethylpyridine is then subjected to amination using reagents like ammonia or primary amines under suitable conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dibromopyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace bromine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed:

Scientific Research Applications

1-(3,5-Dibromopyridin-2-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromopyridin-2-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary based on the specific context in which the compound is used .

Comparison with Similar Compounds

  • 1-(3,6-Dibromopyridin-2-yl)ethan-1-amine
  • 2-(3,5-Dibromopyridin-4-yl)ethan-1-amine
  • 1-(2,5-Dibromopyridin-3-yl)ethan-1-amine

Comparison: 1-(3,5-Dibromopyridin-2-yl)ethan-1-amine is unique due to the specific positioning of the bromine atoms and the ethanamine group, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

Molecular Formula

C7H8Br2N2

Molecular Weight

279.96 g/mol

IUPAC Name

1-(3,5-dibromopyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8Br2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3

InChI Key

BIQSASDTMJURLN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=N1)Br)Br)N

Origin of Product

United States

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